Diethoxydiphenylsilane is a chemical compound with the molecular formula and a CAS number of 2553-19-7. It is categorized as an organosilicon compound, specifically a silane derivative, featuring two ethoxy groups attached to a diphenylsilane backbone. This compound is typically encountered as a colorless to pale yellow liquid and is primarily used in laboratory settings for various chemical syntheses and reactions .
Diethoxydiphenylsilane does not have a known biological function. Its mechanism of action is relevant in the context of organic synthesis. The silicon atom, with its empty d-orbital, can accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of a diol. This breaks the Si-O bond in the ethoxy group and forms a new Si-O bond with the diol, resulting in the desired diphenylsilylene derivative [].
Diethoxydiphenylsilane can be synthesized through several methods:
Diethoxydiphenylsilane finds utility in several fields:
Interaction studies involving diethoxydiphenylsilane primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable bonds with other silanes or organic molecules makes it valuable in developing new materials and compounds. Further studies could explore its interactions with biological systems to assess any potential applications in biochemistry or medicine.
Diethoxydiphenylsilane shares structural similarities with various organosilicon compounds. Here are some comparable compounds along with their unique features:
Compound Name | CAS Number | Unique Features |
---|---|---|
Diphenylsilane | 631-63-0 | Lacks ethoxy groups; simpler structure; used in similar applications. |
Triethoxysilane | 2943-75-1 | Contains three ethoxy groups; more reactive towards hydrolysis. |
Dimethyldiphenylsilane | 685-66-7 | Contains methyl groups instead of ethoxy; different reactivity profile. |
Phenyltriethoxysilane | 2943-76-2 | Combines phenyl and triethoxy functionalities; useful in surface modification. |
Diethoxydiphenylsilane's unique combination of two ethoxy groups along with its diphenyl backbone allows it to participate effectively in both condensation and hydrolysis reactions, distinguishing it from other similar compounds that may have different functional groups or structures .
Irritant